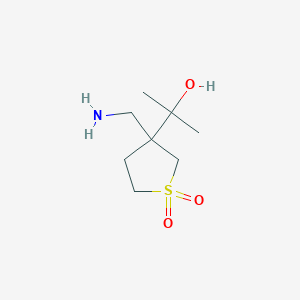
3-(Aminomethyl)-3-(2-hydroxypropan-2-yl)-1lambda6-thiolane-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)-3-(2-hydroxypropan-2-yl)-1lambda6-thiolane-1,1-dione is a synthetic organic compound that belongs to the class of thiolanes. Thiolanes are sulfur-containing heterocyclic compounds, which are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-3-(2-hydroxypropan-2-yl)-1lambda6-thiolane-1,1-dione typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the thiolane ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the aminomethyl group: This step may involve nucleophilic substitution reactions where an amine group is introduced.
Addition of the hydroxypropan-2-yl group: This can be done through alkylation reactions using appropriate alkylating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-3-(2-hydroxypropan-2-yl)-1lambda6-thiolane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The aminomethyl and hydroxypropan-2-yl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation products: Sulfoxides, sulfones.
Reduction products: Thiols, reduced sulfur species.
Substitution products: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or reagent.
Medicine: Possible applications in drug development, particularly for targeting sulfur-containing biomolecules.
Industry: Use in the production of specialty chemicals, materials, or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-3-(2-hydroxypropan-2-yl)-1lambda6-thiolane-1,1-dione would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or other proteins through its functional groups (amine, hydroxyl, and sulfur). These interactions can modulate biological pathways and result in various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
Thiolane derivatives: Compounds with similar thiolane rings but different substituents.
Sulfur-containing heterocycles: Compounds like thiophenes, thiazoles, and thiadiazoles.
Uniqueness
3-(Aminomethyl)-3-(2-hydroxypropan-2-yl)-1lambda6-thiolane-1,1-dione is unique due to its specific combination of functional groups (amine, hydroxyl, and sulfur) and its potential reactivity and applications. This combination can provide distinct chemical properties and biological activities compared to other sulfur-containing heterocycles.
Properties
Molecular Formula |
C8H17NO3S |
|---|---|
Molecular Weight |
207.29 g/mol |
IUPAC Name |
2-[3-(aminomethyl)-1,1-dioxothiolan-3-yl]propan-2-ol |
InChI |
InChI=1S/C8H17NO3S/c1-7(2,10)8(5-9)3-4-13(11,12)6-8/h10H,3-6,9H2,1-2H3 |
InChI Key |
CZTWEZAQWNIBGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1(CCS(=O)(=O)C1)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


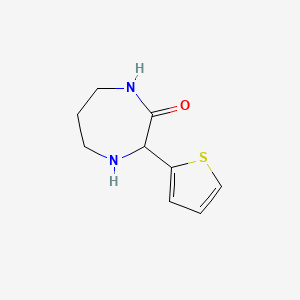
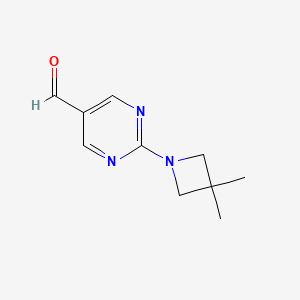

![Spiro[4.5]decane-1-sulfonyl chloride](/img/structure/B13172366.png)
![3-Chloro-N-[4-(difluoromethyl)phenyl]propanamide](/img/structure/B13172370.png)
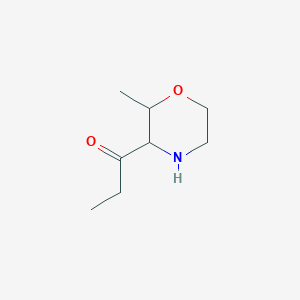
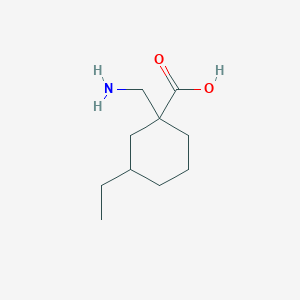
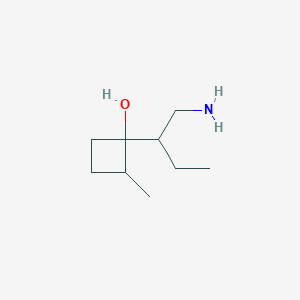
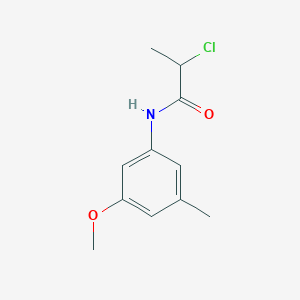
methanol](/img/structure/B13172399.png)
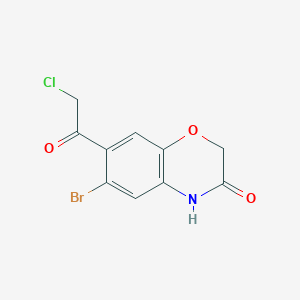

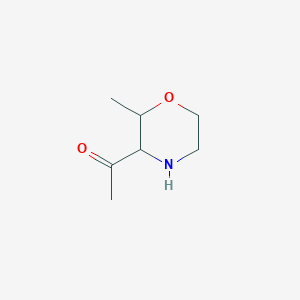
![2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(2-methylpyridin-3-yl)propanoic acid](/img/structure/B13172426.png)
